![molecular formula C10H9NO3 B11780240 1-(6-Methoxybenzo[D]oxazol-2-YL)ethanone](/img/structure/B11780240.png)
1-(6-Methoxybenzo[D]oxazol-2-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methoxybenzo[D]oxazol-2-YL)ethanone is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methoxybenzo[D]oxazol-2-YL)ethanone typically involves the reaction of 6-methoxy-2-aminophenol with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The overall reaction can be represented as follows:
6-Methoxy-2-aminophenol+Acetic anhydride→this compound+By-products
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methoxybenzo[D]oxazol-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and specific reaction conditions, such as elevated temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a probe for studying biological processes and interactions.
Industry: It is used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(6-Methoxybenzo[D]oxazol-2-YL)ethanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit xanthine oxidase, an enzyme involved in the production of uric acid. By regulating the activity of xanthine oxidase, the compound can reduce uric acid levels and alleviate symptoms of gout . Additionally, it modulates the activity of innate immune sensors, such as NOD-like receptor 3 and Toll-like receptor 4, which play a role in inflammatory responses .
Comparison with Similar Compounds
1-(6-Methoxybenzo[D]oxazol-2-YL)ethanone can be compared with other benzoxazole derivatives, such as:
2-Methoxybenzo[D]oxazole: Known for its antibacterial and antifungal activities.
2-Ethoxybenzo[D]oxazole: Exhibits similar biological activities but with different potency and selectivity.
1-(6-Methoxybenzo[D]oxazol-2-YL)ethanamine:
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
1-(6-methoxy-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C10H9NO3/c1-6(12)10-11-8-4-3-7(13-2)5-9(8)14-10/h3-5H,1-2H3 |
InChI Key |
GNLZRQNRKUOERY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Difluoromethoxy)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B11780158.png)
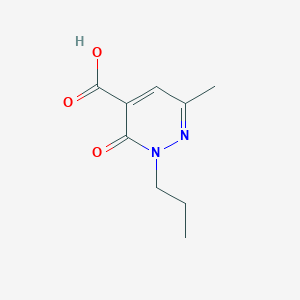

![4-(3-Fluorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11780169.png)


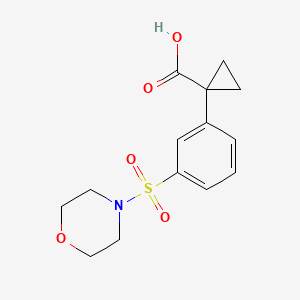
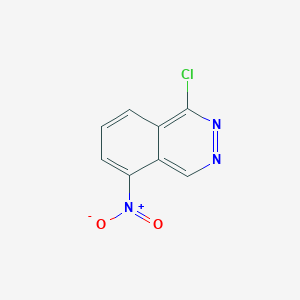
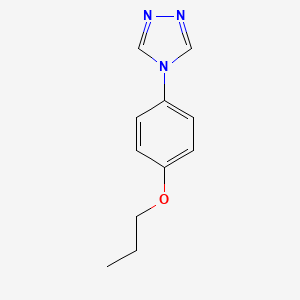

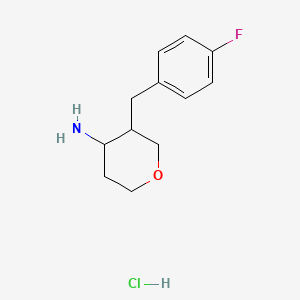
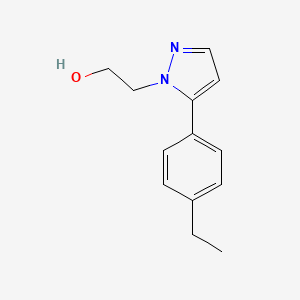

![3-amino-N-(2-methoxyphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11780232.png)
